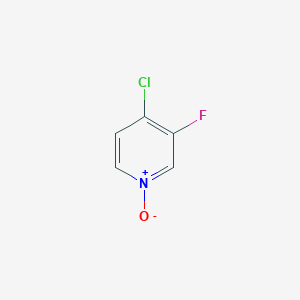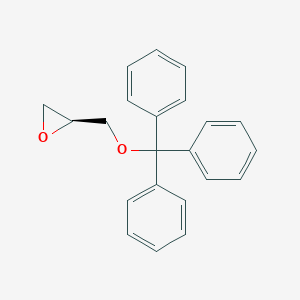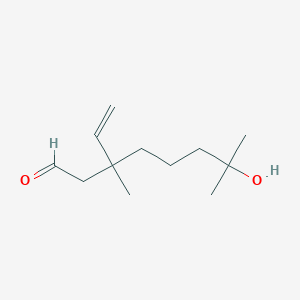
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal: is an organic compound with the molecular formula C12H22O2 It is a member of the aldehyde family and is characterized by the presence of a hydroxyl group and an ethenyl group attached to a dimethyloctanal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as citronellal.
Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Ethenylation: The hydroxylated intermediate is then subjected to ethenylation to introduce the ethenyl group.
Oxidation: The final step involves the oxidation of the intermediate to form the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 3-Ethenyl-7-hydroxy-3,7-dimethyloctanoic acid.
Reduction: 3-Ethenyl-7-hydroxy-3,7-dimethyloctanol.
Substitution: Various ethers and esters depending on the substituent used.
科学的研究の応用
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ethenyl groups may also contribute to its reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
7-Hydroxy-3,7-dimethyloctanal: Similar structure but lacks the ethenyl group.
3,7-Dimethyl-7-hydroxyoctan-1-al: Another name for 7-Hydroxy-3,7-dimethyloctanal.
Hydroxycitronellal: Known for its use in perfumery, has a similar backbone but different functional groups.
Uniqueness
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal is unique due to the presence of both the ethenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
130675-15-9 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
(3R)-3-ethenyl-7-hydroxy-3,7-dimethyloctanal |
InChI |
InChI=1S/C12H22O2/c1-5-12(4,9-10-13)8-6-7-11(2,3)14/h5,10,14H,1,6-9H2,2-4H3/t12-/m1/s1 |
InChIキー |
RMSSTDDQDYGBHH-GFCCVEGCSA-N |
SMILES |
CC(C)(CCCC(C)(CC=O)C=C)O |
異性体SMILES |
C[C@@](CCCC(C)(C)O)(CC=O)C=C |
正規SMILES |
CC(C)(CCCC(C)(CC=O)C=C)O |
同義語 |
(R)-7-HYDROXY-3,7-DIMETHYL-3-VINYL-OCTANAL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


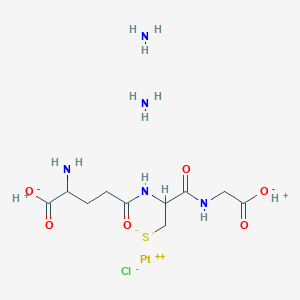
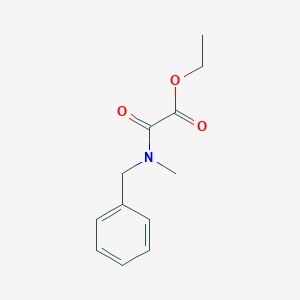
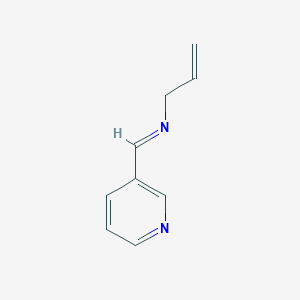
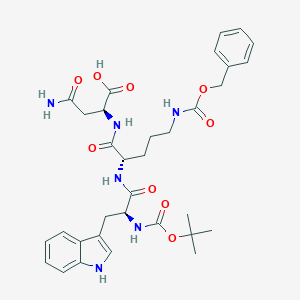
![3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride](/img/structure/B145215.png)
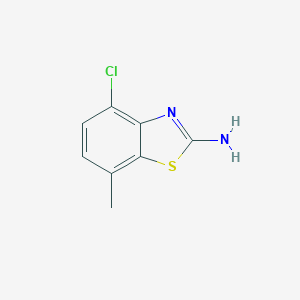
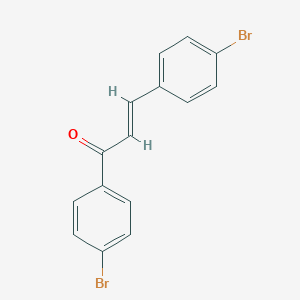
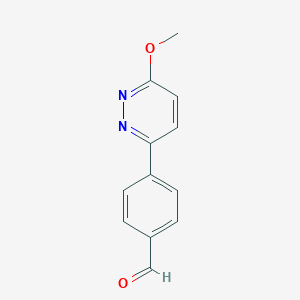
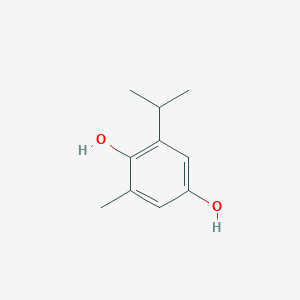
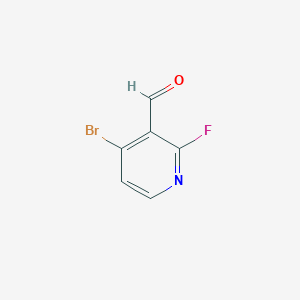

![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
